molecular formula C11H10O B14049013 2-Deuterio-6-methoxynaphthalene

2-Deuterio-6-methoxynaphthalene

Cat. No.: B14049013
M. Wt: 159.20 g/mol
InChI Key: LUZDYPLAQQGJEA-VMNATFBRSA-N
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Description

. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its use as a stabilizer in gunpowder and its applications in various scientific fields .

Preparation Methods

2-Methoxynaphthalene-6-D can be synthesized through several methods. One common method involves the methylation of 2-naphthol using dimethyl sulfate in an alkaline medium . The reaction proceeds as follows:

Another method involves the alkylation of β-naphthol with dimethyl carbonate in the presence of metal carbonyl catalysts . This method provides a high yield of the desired product.

Chemical Reactions Analysis

2-Methoxynaphthalene-6-D undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Methoxynaphthalene-6-D can be compared with other naphthalene derivatives, such as:

    1-Methoxynaphthalene: Similar in structure but with the methoxy group on the first carbon.

    2-Naphthol: The parent compound without the methoxy group.

    2-Ethoxynaphthalene: An ethoxy group instead of a methoxy group.

The uniqueness of 2-Methoxynaphthalene-6-D lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

Molecular Formula

C11H10O

Molecular Weight

159.20 g/mol

IUPAC Name

2-deuterio-6-methoxynaphthalene

InChI

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D

InChI Key

LUZDYPLAQQGJEA-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C2C=C(C=CC2=C1)OC

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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